6-Chloro-N,N-dimethylnicotinamide
Overview
Description
6-Chloro-N,N-dimethylnicotinamide, commonly known as 6-Cl-DMA, is an important compound in the field of biochemistry and pharmaceutical research. It is a derivative of nicotinamide, a natural occurring compound found in the body, and is used as a tool in laboratory experiments to study the effects of nicotinamide on various biochemical and physiological processes.
Scientific Research Applications
Novel Synthesis Methods and Thermodynamic Properties 6-Chloro-N,N-dimethylnicotinamide serves as a crucial intermediate in the synthesis of various compounds. A novel method for synthesizing 2-Chloro-N,N-dimethylnicotinamide, a closely related compound, involves using propargyl alcohol and dipropylamine as starting materials. This method is advantageous due to its simple operations, mild reaction conditions, and minimal waste, making it suitable for industrial-scale production (Du Xiao-hua, 2013). Moreover, the low-temperature heat capacities of a similar compound, 2-chloro-N,N-dimethylnicotinamide, were measured, revealing precise melting points and thermodynamic properties, indicating its chemical stability and providing insights into its physicochemical behavior (Xiao-hong Sun et al., 2005).
Herbicide and Agrochemical Applications 6-Chloro-N,N-dimethylnicotinamide is a key intermediatein the synthesis of herbicide nicosulfuron. The synthesis process starts from 2-chloronicotinic acid and goes through sulfhydrylation by thiourea, yielding 2-aminosulfonyl-N,N-dimethylnicotinamide. This synthesis route is notable for its high yield and hasn't been reported domestically, indicating its uniqueness and potential for herbicide production (Peng Xue-wei, 2011).
Plant Protection and Environmental Sustainability The compound has been utilized in the sustainable synthesis of organic salts, acting as environmentally friendly agrochemicals. Specifically, N-alkylnicotinamide cation paired with herbicidal anions has shown to enhance the development of certain plants and exhibited superior herbicidal activity compared to standard herbicides. This not only highlights the compound's role in plant protection but also its contribution to environmental sustainability due to its low vaporization and negligible risk of environmental bioaccumulation (W. Stachowiak et al., 2022).
properties
IUPAC Name |
6-chloro-N,N-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMBBXCPGAFTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494338 | |
Record name | 6-Chloro-N,N-dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N,N-dimethylnicotinamide | |
CAS RN |
54864-83-4 | |
Record name | 6-Chloro-N,N-dimethyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54864-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N,N-dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-N,N-dimethylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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